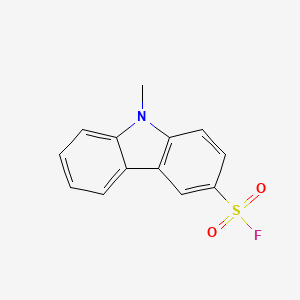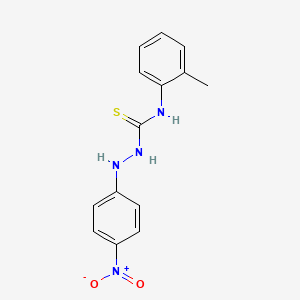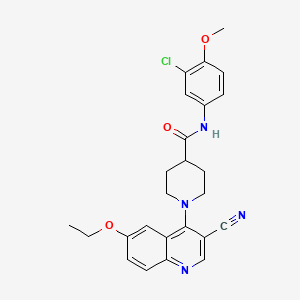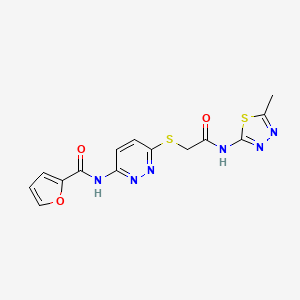
9-Methylcarbazole-3-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methylcarbazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl group (R-SO2) bonded to a fluorine atom The structure of this compound includes a carbazole moiety, which is a nitrogen-containing aromatic heterocycle, substituted with a methyl group at the 9th position and a sulfonyl fluoride group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: One common method is the direct fluorosulfonylation of carbazole derivatives using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of sulfonyl fluorides, including 9-Methylcarbazole-3-sulfonyl fluoride, can be achieved through scalable methods such as the fluoride-chloride exchange from corresponding sulfonyl chlorides . This method is advantageous due to its efficiency and the availability of starting materials.
化学反应分析
Types of Reactions: 9-Methylcarbazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfur-fluorine bond in sulfonyl fluorides is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The carbazole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation Products: Oxidation of the carbazole moiety can lead to the formation of carbazole-quinones.
科学研究应用
9-Methylcarbazole-3-sulfonyl fluoride has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used in the development of chemical probes for studying protein interactions and enzyme activities.
Materials Science: Carbazole derivatives, including this compound, are used in the development of optoelectronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 9-Methylcarbazole-3-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. The compound can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
相似化合物的比较
9H-Carbazole: The parent compound of 9-Methylcarbazole-3-sulfonyl fluoride, used in the synthesis of various carbazole derivatives.
9-Methylcarbazole: A methyl-substituted carbazole without the sulfonyl fluoride group.
3,6-Dibromocarbazole: A brominated derivative of carbazole used in polymer synthesis.
Uniqueness: this compound is unique due to the presence of both the carbazole moiety and the sulfonyl fluoride group. This combination imparts distinct reactivity and functional properties, making it valuable in various applications, particularly in the development of covalent probes and inhibitors .
属性
IUPAC Name |
9-methylcarbazole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIASCUXGSBPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)F)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2903103.png)

![N-{[4-(3-chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2903106.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2903107.png)

![3-chloro-4-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2903109.png)

![N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2903113.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2903114.png)
![N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2903115.png)


